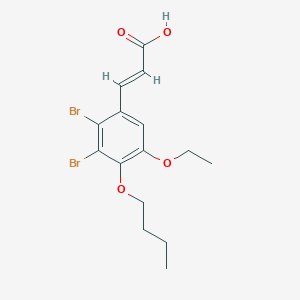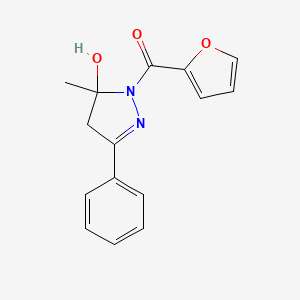![molecular formula C27H17N3O7 B10878282 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10878282.png)
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, and pyrroloquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multiple steps:
Formation of the 4-nitrophenyl-2-oxoethyl intermediate: This can be achieved by reacting 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Synthesis of the pyrroloquinoline derivative: The 4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline core can be synthesized through a cyclization reaction involving appropriate precursors, such as aniline derivatives and maleic anhydride.
Esterification reaction: The final step involves the esterification of the 4-nitrophenyl-2-oxoethyl intermediate with the pyrroloquinoline derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: It may serve as a ligand in the development of new catalytic systems.
Biology
Biological probes: The compound can be modified to create fluorescent probes for imaging and diagnostic applications.
Enzyme inhibitors: Its structure suggests potential as an inhibitor for certain enzymes, which could be explored for therapeutic purposes.
Medicine
Drug development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
Anticancer agents: Preliminary studies might explore its efficacy in inhibiting cancer cell growth.
Industry
Polymer additives: It can be incorporated into polymers to enhance their mechanical or thermal properties.
Coatings: The compound may be used in the formulation of specialized coatings with enhanced durability or specific functionalities.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitrophenyl and pyrroloquinoline moieties could play crucial roles in binding to the enzyme’s active site or interacting with other molecular targets.
相似化合物的比较
Similar Compounds
2-(4-nitrophenyl)-2-oxoethyl benzoate: Lacks the pyrroloquinoline moiety, which may reduce its biological activity.
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid: Lacks the nitrophenyl-oxoethyl group, which could affect its reactivity and applications.
Uniqueness
The combination of the nitrophenyl, oxoethyl, and pyrroloquinoline moieties in 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate provides a unique structure that can interact with various biological targets and participate in diverse chemical reactions. This makes it a versatile compound for research and industrial applications.
属性
分子式 |
C27H17N3O7 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H17N3O7/c1-15-23-24(20-4-2-3-5-21(20)28-15)26(33)29(25(23)32)18-10-8-17(9-11-18)27(34)37-14-22(31)16-6-12-19(13-7-16)30(35)36/h2-13H,14H2,1H3 |
InChI 键 |
LBKAENNQQNAGEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B10878212.png)
![1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole](/img/structure/B10878220.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)

![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)


![4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine](/img/structure/B10878269.png)
